molecular formula C9H10N2O2 B1589609 8-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 791040-11-4

8-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1589609
M. Wt: 178.19 g/mol
InChI Key: CMYHFBRLCZRXHE-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-NIT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has a nitro group at the 8-position.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound 8-Nitro-1,2,3,4-tetrahydroisoquinoline has been utilized in the direct α-C(sp(3))-H functionalization of N-aryl tetrahydroisoquinolines, catalyzed by iron salts in combination with oxygen. This process, significantly intensified using a Teflon AF-2400 membrane Tube-in-Tube reactor under continuous flow conditions, represents a notable advancement in the field of chemical synthesis (Brzozowski et al., 2015).

Antibacterial Properties

8-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated antibacterial properties, particularly against gram-positive strains such as S. aureus. Synthesis involving the addition of substituted primary amine appendages has resulted in compounds with varying levels of antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Al-Hiari et al., 2007).

Bioreducible Substrates for Enzymes

Compounds including 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase (NR). This research has implications for the development of therapeutic agents and the understanding of enzymatic pathways (Burke et al., 2011).

Anticoagulant Activity

1-Aryl derivatives of tetrahydroisoquinolines have been shown to exhibit anticoagulant activity. The hydrochlorides of the synthesized compounds were tested, revealing potential therapeutic applications in the management of blood clotting disorders (Glushkov et al., 2006).

Heterocyclic Chemistry

A notable application is the synthesis of pyrrolo[2,1-a]isoquinolines from 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, leading to stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides and providing access to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).

properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFBRLCZRXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444301
Record name 8-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

791040-11-4
Record name 8-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Zhu, J Furr, JK Buolamwini - Journal of medicinal chemistry, 2003 - ACS Publications
Novel regioisomers of conformationally constrained analogues of the potent es nucleoside transporter ligand, nitrobenzylmercaptopurine riboside (NBMPR), designed for probing its …
Number of citations: 33 pubs.acs.org
N Roqué-Rosell, P Cironi, X Solans… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C11H13N2O5, was obtained during the preparation of 3,4-dihydro-6,7-dimethoxy-8-nitroisoquinoline from 3,4-dihydro-6,7-dimethoxyisoquinoline using NO2BF4 as …
Number of citations: 1 scripts.iucr.org
B Severino, V Santagada, F Frecentese, E Perissutti… - …, 2004 - thieme-connect.com
N α-Fmoc N, N′-bis-Boc-5-, 6-and 8-guanyl-Tic-OH (5-, 6-and 8-GTIC), three conformationally constrained amino acids with basic properties, have been synthesized by microwave …
Number of citations: 8 www.thieme-connect.com
Y KITAHARA, S NAKAHARA, Y KOIZUMI… - Chemical and …, 1988 - jstage.jst.go.jp
There is much interest at present in the chemistry and biological activities of heterocyclic quinones.” In connection with our studies on isoquinoline quinone antibiotics, we have reported …
Number of citations: 1 www.jstage.jst.go.jp
LG Voskressensky, AV Listratova, AV Bolshov… - Tetrahedron …, 2010 - Elsevier
Reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. Further reactions of ylide 2 …
Number of citations: 32 www.sciencedirect.com
F Fiorino, D Cirillo, S Salvadori, G Balboni… - SYNTHESIS, 2004 - academia.edu
Nº"-Fmoc N, N'-bis-Boc-5-, 6-and 8-guanyl-Tic-OH (5-, 6-and 8-GTC), three conformationally constrained amino acids with basic properties, have been synthesized by microwave …
Number of citations: 3 www.academia.edu
M Tercel, WR Wilson, RF Anderson… - Journal of medicinal …, 1996 - ACS Publications
A series of benzene-substituted analogues of the novel hypoxia-selective cytotoxin N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (3a), together with three …
Number of citations: 59 pubs.acs.org
MD Matveeva, R Purgatorio… - Future Medicinal …, 2019 - Future Science
Pyrrolo[2,1-a]isoquinoline (PIq) is a nitrogen heterocyclic scaffold of diverse alkaloids endowed with several biological activities, including antiretroviral and antitumor activities. Several …
Number of citations: 50 www.future-science.com
Y KITAHARA, S NAKAHARA, R NUMATA… - Chemical and …, 1985 - jstage.jst.go.jp
Many carbon-13 nuclear magnetic resonance (” C-NMR) studies concerning quinones have appeared in the literature since carbon—13 pulse Fourier-transform NMR spectroscopy has …
Number of citations: 25 www.jstage.jst.go.jp

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